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Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

Cat. No.: B016432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for azelaic acid

and its common derivatives. The information presented is intended to aid in the identification,

characterization, and quality control of these compounds in a research and development

setting. All quantitative data is summarized in structured tables for ease of comparison, and

detailed experimental methodologies are provided for key analytical techniques.

Introduction to Azelaic Acid and its Derivatives
Azelaic acid, a naturally occurring dicarboxylic acid, is a versatile molecule with applications in

pharmaceuticals and polymer synthesis.[1] Its derivatives, particularly esters and amides, are

of significant interest for their potential as prodrugs, enhanced solubility, and utility as

monomers for biomaterials. Accurate spectroscopic characterization is paramount for ensuring

the purity and structural integrity of these compounds. This guide focuses on the key

spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR)

Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for azelaic acid and selected ester

and amide derivatives.

¹H NMR Spectroscopy Data
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¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in

a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.
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Compound
Chemical Shift (δ, ppm)
and Multiplicity

Assignment

Azelaic Acid ~12.0 (broad s) -COOH

2.18 (t) α-CH₂

1.47 (m) β-CH₂

1.25 (m) γ, δ, ε-CH₂

Dimethyl Azelate 3.67 (s) -OCH₃

2.30 (t) α-CH₂

1.62 (m) β-CH₂

1.31 (m) γ, δ, ε-CH₂

Diethyl Azelate 4.12 (q) -OCH₂CH₃

2.28 (t) α-CH₂

1.60 (m) β-CH₂

1.33 (m) γ, δ, ε-CH₂

1.25 (t) -OCH₂CH₃

Dibutyl Azelate 4.06 (t) -OCH₂(CH₂)₂CH₃

2.27 (t) α-CH₂

1.60 (m) -OCH₂CH₂CH₂CH₃, β-CH₂

1.38 (m) -OCH₂CH₂CH₂CH₃

1.32 (m) γ, δ, ε-CH₂

0.94 (t) -OCH₂(CH₂)₂CH₃

Poly(hexamethylene

azelamide) (Nylon 6,9)
~7.9 (broad s) -NH-

3.1 (m) -NH-CH₂-

2.1 (t) α-CH₂
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1.5 (m)
β-CH₂ (acid part), -NH-CH₂-

CH₂-

1.3 (m)
γ, δ, ε-CH₂ (acid part), central

CH₂ (diamine part)

Note: Data for Poly(hexamethylene azelamide) is representative of the amide functionality

within a polymer chain and may differ slightly from a simple azelaic acid diamide monomer.[2]

¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.
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Compound Chemical Shift (δ, ppm) Assignment

Azelaic Acid 173.4 - 174.4 -COOH

33.1 - 33.7 α-C

27.8 - 28.5 β-C, δ-C, ε-C

23.9 - 24.5 γ-C

Dimethyl Azelate 174.2 -C=O

51.4 -OCH₃

34.0 α-C

29.0 β-C, δ-C, ε-C

24.9 γ-C

Diethyl Azelate 173.7 -C=O

60.2 -OCH₂CH₃

34.3 α-C

29.1 β-C, δ-C, ε-C

25.0 γ-C

14.2 -OCH₂CH₃

Dibutyl Azelate 173.8 -C=O

64.1 -OCH₂(CH₂)₂CH₃

34.4 α-C

30.7 -OCH₂CH₂CH₂CH₃

29.1 β-C, δ-C, ε-C

25.0 γ-C

19.2 -OCH₂CH₂CH₂CH₃

13.7 -OCH₂(CH₂)₂CH₃
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Poly(hexamethylene

azelamide) (Nylon 6,9)
~173 -C=O (amide)

~40 -NH-CH₂-

~36 α-C

~29
β-C, δ-C, ε-C (acid part),

central CH₂ (diamine part)

~26 γ-C (acid part), -NH-CH₂-CH₂-

Note: Data for Poly(hexamethylene azelamide) is representative of the amide functionality

within a polymer chain and may differ slightly from a simple azelaic acid diamide monomer.[2]

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups present in a molecule based on their

characteristic vibrational frequencies.

Compound
Key Vibrational
Frequencies (cm⁻¹)

Assignment

Azelaic Acid 2500-3300 (broad) O-H stretch (carboxylic acid)

2926, 2840 C-H stretch (aliphatic)

1724
C=O stretch (carboxylic acid

dimer)[3]

Azelaic Acid Esters (general) 2930, 2855 C-H stretch (aliphatic)

1730-1740 C=O stretch (ester)

1170-1250 C-O stretch (ester)

Azelaic Acid Amides (general) ~3300 (broad) N-H stretch (amide)

2930, 2855 C-H stretch (aliphatic)

~1640 (Amide I) C=O stretch (amide)

~1540 (Amide II) N-H bend and C-N stretch

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.researchgate.net/publication/332768057_Preparation_and_properties_of_biobased_polyamides_based_on_19-azelaic_acid_and_different_chain_length_diamines
https://m.chemicalbook.com/spectrumen_123-99-9_13cnmr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and structural features.

Compound Molecular Weight ( g/mol )
Key m/z values (and
interpretation)

Azelaic Acid 188.22
187 ([M-H]⁻), 171 ([M-H-

H₂O]⁻), 125[4]

Dimethyl Azelate 216.27
216 ([M]⁺), 185 ([M-OCH₃]⁺),

152, 74

Diethyl Azelate 244.32
244 ([M]⁺), 199 ([M-OC₂H₅]⁺),

152

Dibutyl Azelate 300.43
300 ([M]⁺), 227 ([M-OC₄H₉]⁺),

152

Azelaic Acid Diamide 186.25
186 ([M]⁺), 169 ([M-NH₃]⁺),

142

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are general

protocols and may require optimization based on the specific instrumentation and sample

matrix.

NMR Spectroscopy
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent depends on the

solubility of the analyte.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.

¹H NMR Acquisition:
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A standard one-pulse sequence is typically used.

Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation:

Liquids (Esters): A thin film of the liquid can be placed between two salt plates (e.g., NaCl

or KBr).

Solids (Azelaic Acid, Amides): The solid can be prepared as a KBr pellet by grinding a

small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquids and solids

with minimal sample preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition:

A background spectrum of the empty sample holder (or pure KBr pellet) is collected first.

The sample spectrum is then recorded.

The spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.
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Mass Spectrometry
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile derivatives

like esters. The sample is injected into a gas chromatograph, where it is vaporized and

separated on a capillary column before entering the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is suitable for less volatile

compounds like azelaic acid. The sample is dissolved in a suitable solvent and separated

on a liquid chromatography column before being introduced into the mass spectrometer,

often using an electrospray ionization (ESI) source.

Ionization:

Electron Ionization (EI): Commonly used in GC-MS, this high-energy technique causes

extensive fragmentation, providing a detailed fragmentation pattern.

Electrospray Ionization (ESI): A soft ionization technique used in LC-MS that typically

produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing

molecular weight information.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their m/z ratio.

Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for comparing spectroscopic data and a

representative signaling pathway where azelaic acid plays a role.
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Spectroscopic Data Comparison Workflow

Sample Preparation
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Caption: Workflow for the comparison of spectroscopic data of azelaic acid derivatives.
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Simplified Plant Defense Signaling Pathway Involving Azelaic Acid

Pathogen Attack
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Caption: Role of azelaic acid in plant defense signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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